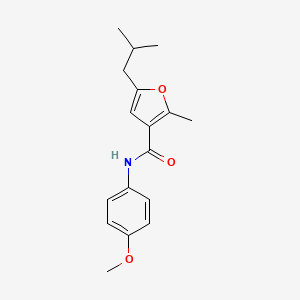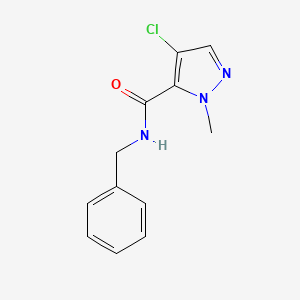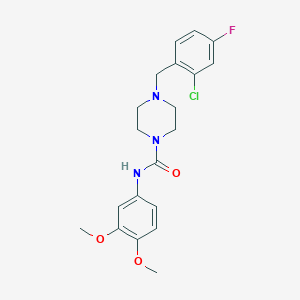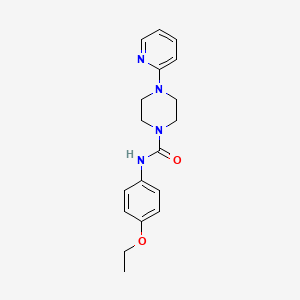
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide, also known as IBF, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and has been widely used in scientific research to understand the mechanism of action of cannabinoids and their effects on the body.
作用機序
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide acts as a potent agonist of the CB1 receptor, which is located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. It binds to the CB1 receptor with high affinity and activates the signaling pathways that lead to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, induce hypothermia, and produce sedative and anxiolytic effects. It has also been shown to affect the cardiovascular system, the immune system, and the reproductive system.
実験室実験の利点と制限
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the function of the endocannabinoid system. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to interpret the results of experiments. It can also produce side effects such as hypothermia and sedation, which can confound the interpretation of behavioral experiments.
将来の方向性
There are several future directions for research on 5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and cannabinoids in general. One area of research is to investigate the potential therapeutic applications of cannabinoids in the treatment of pain, anxiety, and addiction. Another area of research is to understand the role of the endocannabinoid system in the regulation of mood, cognition, and behavior. Finally, there is a need for further research to develop more selective and potent agonists and antagonists of the cannabinoid receptors, which could have important implications for the development of new drugs for a range of medical conditions.
Conclusion
In conclusion, this compound is a potent agonist of the CB1 receptor that has been widely used in scientific research to study the effects of cannabinoids on the body. It has several advantages for lab experiments, but also has some limitations that need to be taken into account. Future research on this compound and cannabinoids in general could lead to important discoveries about the role of the endocannabinoid system in health and disease.
合成法
The synthesis of 5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide involves the reaction of 4-methoxybenzaldehyde with isobutylamine to form the Schiff's base, which is then reduced with sodium borohydride to obtain the final product. The purity and yield of this compound can be improved by recrystallization and column chromatography.
科学的研究の応用
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to investigate the role of the endocannabinoid system in pain, anxiety, and addiction. It has also been used to study the pharmacological properties of cannabinoids and their potential therapeutic applications.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11(2)9-15-10-16(12(3)21-15)17(19)18-13-5-7-14(20-4)8-6-13/h5-8,10-11H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXOJIXONGJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5344924.png)
![1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344927.png)
![7-acetyl-N-[(1R)-1-methylpentyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5344941.png)
![5-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B5344942.png)

![N-[4-(acetylamino)benzyl]-2-(1-phthalazinylthio)acetamide](/img/structure/B5344962.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl N-cyclohexylglycinate dihydrochloride](/img/structure/B5344967.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5344972.png)

![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)

![methyl 4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methoxy]benzoate](/img/structure/B5345011.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
